3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
CAS No.: 338391-95-0
Cat. No.: VC5472874
Molecular Formula: C11H13N5OS
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338391-95-0 |
|---|---|
| Molecular Formula | C11H13N5OS |
| Molecular Weight | 263.32 |
| IUPAC Name | 3-amino-N-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H13N5OS/c1-7-5-3-4-6-8(7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17) |
| Standard InChI Key | HTKGWPDQGROPQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide is C₁₁H₁₃N₅OS, with a molecular weight of 263.32 g/mol. Its IUPAC name denotes the presence of:
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A 1,2,4-triazole ring substituted at the 3-position with an amino group (-NH₂)
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A methylsulfanyl (-S-CH₃) moiety at the 5-position
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An N-(2-methylphenyl)carboxamide group at the 4-position
The structural configuration is critical to its reactivity and bioactivity. The triazole core facilitates hydrogen bonding and π-π interactions, while the methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅OS |
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | 3-amino-N-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide |
| SMILES | CC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N |
| InChIKey | HTKGWPDQGROPQJ-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
While detailed synthetic protocols for this specific compound remain sparingly documented, analogous 1,2,4-triazole derivatives are typically synthesized via cyclization reactions. A plausible route involves:
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Formation of the triazole core: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions .
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Functionalization: Introduction of the methylsulfanyl group via alkylation or nucleophilic substitution.
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Carboxamide coupling: Reaction of the triazole intermediate with 2-methylphenyl isocyanate or via carbodiimide-mediated coupling.
Notably, ultrasonic-assisted methods—as demonstrated in the synthesis of related triazole-Schiff bases—could enhance reaction efficiency and yield . For instance, sonochemical protocols reduced reaction times from hours to minutes in analogous systems, achieving yields exceeding 90% .
Pharmacokinetic and Toxicity Considerations
Predictive ADMET modeling suggests:
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Solubility: Moderate aqueous solubility due to the polar carboxamide and amino groups, though the methylsulfanyl moiety may reduce it.
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with potential sulfoxide formation.
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Toxicity: Preliminary in vitro assays on related triazoles indicate low cytotoxicity to mammalian cells (CC₅₀ > 50 µg/mL) .
Industrial and Research Applications
Beyond therapeutics, this compound holds promise in:
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Agrochemical Development: As a fungicide or herbicide, leveraging triazoles’ affinity for fungal cytochrome P450 enzymes.
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Material Science: As a ligand for metal-organic frameworks (MOFs), exploiting its nitrogen/sulfur donor atoms.
Challenges and Future Directions
Key gaps include:
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Synthetic Scalability: Optimizing routes for gram-scale production.
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In Vivo Validation: Assessing bioavailability and efficacy in animal models.
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Structural Modifications: Exploring halogenation or fluorination to enhance potency and pharmacokinetics.
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